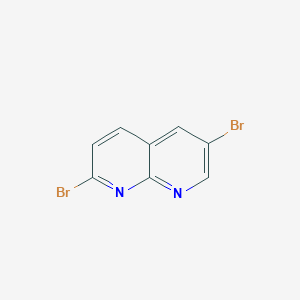

2,6-二溴-1,8-萘啶

描述

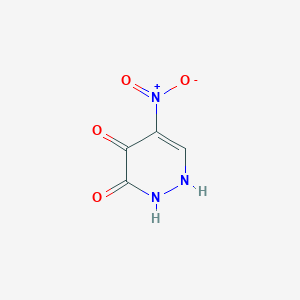

2,6-Dibromo-1,8-naphthyridine is a type of 1,8-naphthyridine, which is an important class of heterocyclic compounds. They have diverse biological activities and photochemical properties . A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine complexes is presented as a “crescent” shape. The four nearly coplanar nitrogen atoms of the crescent—two from naphthyridine and two from imines—house the dicopper (I,I) centers, which are bridged by two bromide ligands .Chemical Reactions Analysis

The chemical reactions of 1,8-naphthyridines involve the construction of trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis

The physical properties of 4,8-dibromo-2,6-naphthyridine, a similar compound, include a melting point of 308-310 °C and a white powder appearance. This compound is soluble in organic solvents such as DMF, DMSO, and CHCl3 but insoluble in water.作用机制

Target of Action

1,8-naphthyridines, a class of compounds to which 2,6-dibromo-1,8-naphthyridine belongs, have been reported to exhibit diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity of the compound .

Biochemical Pathways

1,8-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the diverse biological activities of 1,8-naphthyridines, it can be inferred that 2,6-dibromo-1,8-naphthyridine may have significant molecular and cellular effects .

实验室实验的优点和局限性

2,6-Dibromo-1,8-naphthyridine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. 2,6-Dibromo-1,8-naphthyridine is also stable under normal laboratory conditions and can be stored for long periods. However, 2,6-Dibromo-1,8-naphthyridine has some limitations for use in lab experiments. It is sparingly soluble in water, which can limit its use in aqueous reactions. 2,6-Dibromo-1,8-naphthyridine is also toxic and should be handled with care.

未来方向

There are several future directions for the research on 2,6-Dibromo-1,8-naphthyridine. One potential direction is the development of novel 2,6-Dibromo-1,8-naphthyridine-based materials with improved optoelectronic properties for use in photovoltaic devices. Another direction is the exploration of the anti-inflammatory properties of 2,6-Dibromo-1,8-naphthyridine for the treatment of inflammatory diseases. Additionally, the potential use of 2,6-Dibromo-1,8-naphthyridine as a catalyst for the synthesis of complex organic molecules should be further investigated.

Conclusion

In conclusion, 2,6-Dibromo-1,8-naphthyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2,6-Dibromo-1,8-naphthyridine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,6-Dibromo-1,8-naphthyridine has shown promising results in several scientific fields and is a compound that should continue to be studied in the future.

科学研究应用

生物活性

1,8-萘啶,包括2,6-二溴-1,8-萘啶,由于其多样的生物活性,已成为一类重要的杂环化合物 . 它们在治疗神经退行性疾病和免疫调节疾病方面表现出效力 .

光化学性质

这些化合物还表现出独特的光化学性质 , 这可以被利用在各种科学应用中。

抗菌应用

吉非替尼,一种含有1,8-萘啶核心的化合物,已经上市用于治疗细菌感染 . 这表明2,6-二溴-1,8-萘啶具有潜在的抗菌应用。

配体

1,8-萘啶用作配体 , 它们是原子、离子或分子,可以提供或接受电子对并与中心原子或离子形成配位共价键。

发光二极管 (LED) 的组件

这些化合物被用作发光二极管的组件 , 表明它们在开发先进电子设备中的潜力。

染料敏化太阳能电池

1,8-萘啶用于染料敏化太阳能电池 , 表明它们在可再生能源技术中的作用。

分子传感器

它们还用于开发分子传感器 , 可以检测和响应环境变化。

自组装主客体系统

1,8-萘啶用于自组装主客体系统 , 这些系统是由非共价键结合在一起的分子或离子复合物。

属性

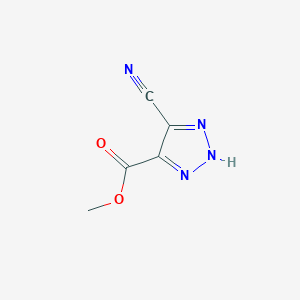

IUPAC Name |

2,6-dibromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSVNFHGDCAEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501167 | |

| Record name | 2,6-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72754-04-2 | |

| Record name | 2,6-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)